

# Palbociclib Isethionate patent literature review

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## Compound Focus: Palbociclib Isethionate

CAS No.: 827022-33-3

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## Patent & Formulation Overview

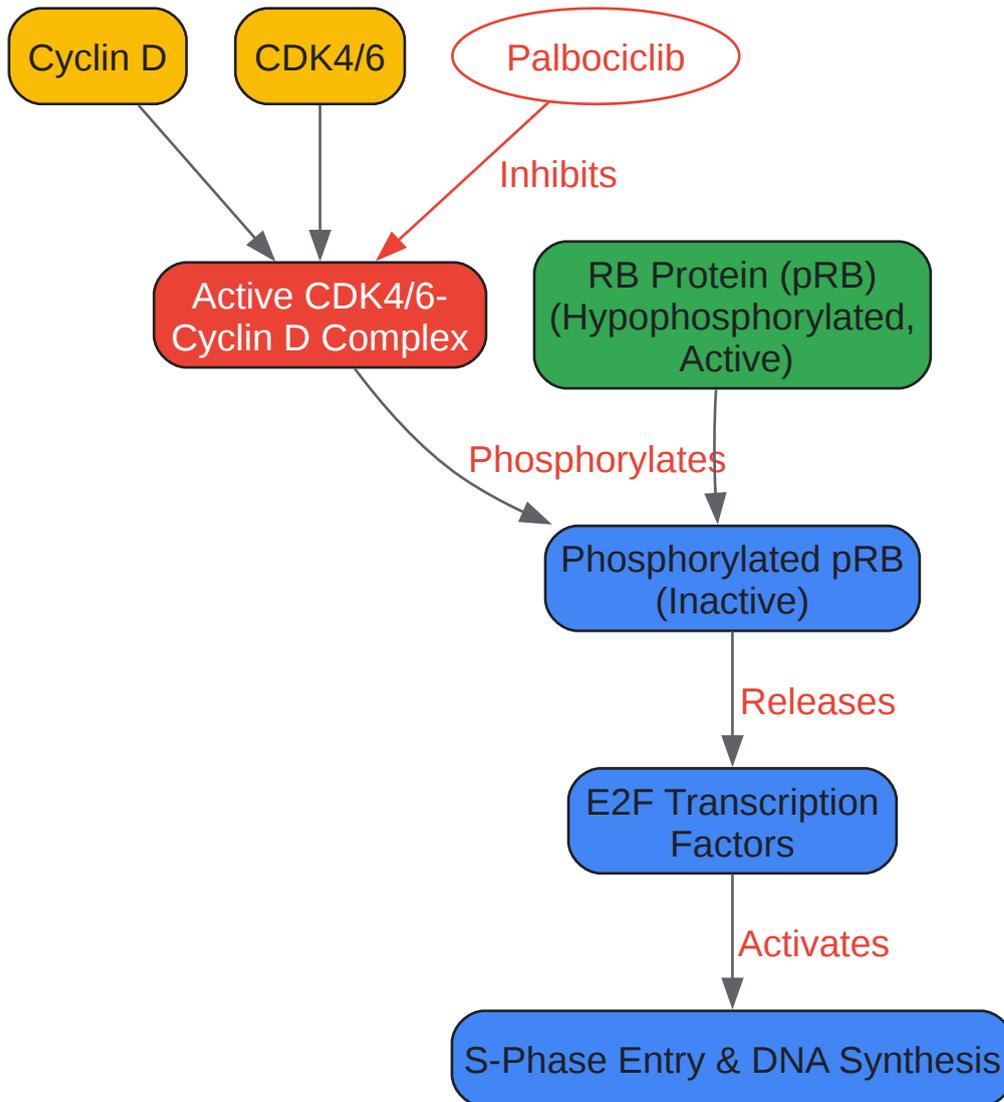
The key patent **WO2016193860A1** details solid dosage forms of Palbociclib. The table below summarizes the core formulation strategy as presented in the patent [1].

Aspect	Description
Patent Title	Solid dosage forms of palbociclib
Key Focus	Development of stable and bioavailable solid oral dosage forms (e.g., tablets, pills, discs, rods).
Formulation Strategy	Use of excipients to create a stable solid dispersion, improving the drug's dissolution and bioavailability.

| **Core Excipients** | **Polymer Carrier:** Hypromellose acetate succinate (HPMCAS). **Acidic Stabilizer:** An organic acid (e.g., fumaric acid, succinic acid). || **Dosage Form** | Tablet (as a specific example of a solid dosage form). |

## Mechanism of Action & Signaling Pathway

Palbociclib is a first-in-class, orally active, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [2] [3]. Its mechanism is highly specific and can be visualized in the following pathway.



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*Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing cell cycle progression from G1 to S phase.*

This inhibition leads to **cell cycle arrest at the G1 phase**, suppression of DNA replication, and ultimately, a reduction in cellular proliferation [2] [3] [4].

## Key Experimental & Pharmacological Data

For a robust review, the quantitative data from biochemical, cellular, and in vivo studies are essential. The following table consolidates these benchmarks [3].

Parameter	Value / Finding	Context / Notes
<b>Biochemical Potency (IC<sub>50</sub>)</b>   11 nM (CDK4/Cyclin D1) 16 nM (CDK6/Cyclin D2)   Recombinant enzyme assays.     <b>Cellular Anti-proliferative (IC<sub>50</sub>)</b>   25–700 nM   Range across renal cell carcinoma (RCC) cell lines.     <b>In Vivo Efficacy</b>   Marked tumor regression   100 mg/kg/day, oral, in Colo-205 colon carcinoma xenograft mouse models over 21 days.     <b>Pharmacodynamic Effect</b>   Loss of phospho-RB, downregulation of E2F target genes   Observed in xenograft models.     <b>Solubility</b>   ≥28.7 mg/mL in DMSO ≥26.8 mg/mL in Water Insoluble in Ethanol   For preparation of stock solutions.		

## Guide to Experimental Protocols

While the exact protocols from the core patent are not fully detailed in the available sources, standard methodologies for in vitro and in vivo research with Palbociclib are well-established.

- **In Vitro Research Workflow** [3] [5]:

- **Stock Solution:** Prepare in DMSO or water at concentrations ≥28 mg/mL. Store at -20°C.
- **Cell Treatment:** Typical working concentrations range from **10 nM to 1 μM**. Expose cells for **24 to 72 hours**.
- **Endpoint Analysis:**
  - **Cell Cycle Analysis:** Use flow cytometry with propidium iodide (PI) staining on fixed cells to quantify the proportion of cells in G0/G1 phase [5].
  - **Immunoblotting (Western Blot):** Detect key proteins like **phospho-RB** and **cleaved caspase-3** to confirm mechanism and apoptosis. Cells are lysed with RIPA buffer, and proteins are separated by SDS-PAGE [5].
  - **Proliferation/Viability Assays:** Monitor cell confluence over time (e.g., 96 hours) using live-cell analysis systems [6].

- **In Vivo Research Workflow** [3]:

- **Dosing:** Administer orally. A standard dose in mouse xenograft models is **100 mg/kg/day**.
- **Pharmacodynamic Analysis:** Analyze tumor tissues after the study for **phospho-RB levels** (Western blot) and **E2F target gene expression** (RNA sequencing).

## Future Directions & Emerging Research

Resistance to Palbociclib is an active area of research, leading to investigations into novel combination therapies.

- **Metabolic Reprogramming:** Recent studies show that colorectal cancer cells with acquired resistance to Palbociclib upregulate **glutaminase (GLS1)**. Combining Palbociclib with the glutaminase inhibitor **Telaglenastat (CB-839)** has shown a strong synergistic effect in vivo to counter this resistance [6].
- **Differentiation Therapy in AML:** Preclinical research in non-APL Acute Myeloid Leukemia (AML) demonstrates that Palbociclib can synergize with **All-trans retinoic acid (ATRA)**, enhancing differentiation and reducing cell viability [5].

The following diagram illustrates the logic behind one of these novel combination strategies.



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*Inhibiting glutaminase targets a key resistance mechanism that emerges in response to Palbociclib.*

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